molecular formula C16H10BrNO3 B15098904 6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B15098904
M. Wt: 344.16 g/mol
InChI Key: PNVSYOXGZZSDQM-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetically designed small molecule based on the coumarin (1-benzopyran-2-one) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties. This compound features a bromine atom at the 6-position of the chromene ring and a carboxamide group at the 3-position, linked to a phenyl ring. The C-3 carboxamide moiety is a critical pharmacophore, often associated with enhanced biological activity and molecular interactions with enzyme targets . The primary research applications of this compound are in the fields of antimicrobial and anticancer drug discovery. Coumarin derivatives, particularly those substituted at the C-3 position, have demonstrated significant broad-spectrum biological inhibitory properties . Specific analogs within this class have shown promising antibacterial activity against Gram-positive bacterial strains such as Staphylococcus aureus (S. aureus) . Furthermore, the brominated coumarin core is a valuable intermediate in organic synthesis, serving as a precursor for the development of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and 1,3,4-thiadiazoles, which have been evaluated for their antitumor activity against cancer cell lines including liver carcinoma (HEPG2) . The mechanism of action for coumarin derivatives is often multi-faceted. Their biological effects are frequently attributed to the inhibition of specific enzymes. Research on related compounds indicates potential interactions with microbial enzymes like glucosamine-6-phosphate synthase and lanosterol 14α-demethylase , which are crucial for cell wall and membrane integrity in fungi and bacteria . In cancer research, some coumarin-based molecules function as potent and selective inhibitors of cancer-associated enzymes such as carbonic anhydrase IX (CA IX) and XII (CA XII) , which play a critical role in tumor pH regulation and progression . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

IUPAC Name

6-bromo-2-oxo-N-phenylchromene-3-carboxamide

InChI

InChI=1S/C16H10BrNO3/c17-11-6-7-14-10(8-11)9-13(16(20)21-14)15(19)18-12-4-2-1-3-5-12/h1-9H,(H,18,19)

InChI Key

PNVSYOXGZZSDQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring at position 6 facilitates bromine displacement under SNAr conditions:

Reagent Conditions Product
Sodium azideDMF, 80°C, 12 hr6-azido-2-oxo-N-phenyl-2H-chromene-3-carboxamide
Potassium cyanideEthanol, reflux, 6 hr6-cyano-2-oxo-N-phenyl-2H-chromene-3-carboxamide
MorpholineTHF, Pd(OAc)₂, 100°C, 24 hr6-morpholino-2-oxo-N-phenyl-2H-chromene-3-carboxamide

This reactivity stems from the para-directing nature of the electron-withdrawing oxo and amide groups, which activate the bromine for substitution. Kinetic studies show second-order dependence on nucleophile concentration in polar aprotic solvents.

Chromene Ring Oxidation

The dihydropyran moiety undergoes oxidation to form quinone derivatives:

Reagent Conditions Product
KMnO₄ (acidic)H₂SO₄, 60°C, 2 hr6-bromo-2-oxo-N-phenyl-3-carboxamido-1,4-naphthoquinone
CrO₃Acetic acid, 40°C, 4 hr6-bromo-3-carboxamido-2H-chromen-2-one-5,8-dione

Radical intermediates detected via ESR spectroscopy confirm a stepwise oxidation mechanism. Product distribution depends on oxidant strength and reaction time.

Amide Group Transformations

The carboxamide participates in hydrolysis and condensation reactions:

A. Acid-Catalyzed Hydrolysis

  • Conditions : 6N HCl, reflux, 8 hr

  • Product : 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (yield: 92%)

B. Condensation with Amines

Amine Catalyst Product
4-sulfamoylanilineEDCl/HOBt, DMF6-bromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
1-phenylethylamineDCC, CH₂Cl₂6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

Reductive Modifications

The carbonyl group at position 2 undergoes selective reduction:

Reagent Conditions Product
NaBH₄MeOH, 0°C, 30 min2-hydroxy-6-bromo-N-phenyl-2,3-dihydrochromene-3-carboxamide
H₂/Pd-CEtOAc, rt, 2 hr2-deoxy-6-bromo-N-phenyl-3,4-dihydrochromene-3-carboxamide

Competitive experiments show >95% selectivity for carbonyl reduction over bromine hydrogenolysis under mild conditions.

Coupling Reactions

The bromine atom enables cross-coupling for biaryl synthesis:

Reaction Type Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C6-aryl-2-oxo-N-phenyl-2H-chromene-3-carboxamide
UllmannCuI, 1,10-phenanthroline, DMF, 120°C6-(N-phenylcarbamoyl)-2-oxo-2H-chromene-3-carboxamide

Coupling efficiency correlates with electronic effects of substituents on the boronic acid/aryl halide partner.

Stability Under Various Conditions

Condition Observation Degradation Pathway
pH < 3Complete decomposition in 24 hrAcid-catalyzed ring opening → benzofuran derivative
UV light (254 nm)15% degradation after 48 hrPhoto-oxidation of chromene core
100°C (dry)Stable for >72 hrNo significant decomposition

This compound's reactivity profile enables precise structural modifications for medicinal chemistry optimization and material science applications. The bromine atom and electron-deficient chromene system provide orthogonal handles for sequential functionalization, while the amide group offers stability during most transition-metal-catalyzed reactions .

Scientific Research Applications

6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of dietary fats . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase melting points and polarity, enhancing thermal stability.
  • Bulky substituents (e.g., 2-methylcyclohexyl in ) reduce crystallinity due to steric hindrance.

Antibacterial Activity

  • The 4-bromo-2-fluorophenyl derivative (Compound 1, ) showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the synergistic effects of bromine (electron withdrawal) and fluorine (enhanced binding via C–F···H interactions).

Hydrogen Bonding and Target Interactions

  • The N-phenylcarboxamide group in the parent compound forms hydrogen bonds with bacterial enzyme active sites (e.g., DNA gyrase), as suggested by IR data (N–H stretch at 3103 cm⁻¹ ).
  • Methoxy substituents (e.g., in ) may reduce activity due to steric interference with target binding despite improved solubility .

Structure-Activity Relationships (SAR)

Electron-withdrawing substituents (Br, NO₂) enhance antibacterial activity by increasing electrophilicity and stabilizing charge-transfer interactions .

Hydrophobic groups (e.g., 2-methylcyclohexyl in ) improve bioavailability but may reduce solubility.

Para-substituted aryl rings (e.g., 4-methoxyphenyl in ) balance solubility and target affinity.

Biological Activity

6-Bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene family, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.

Chemical Structure and Properties

The molecular formula of this compound is C16H10BrNO4. Its structural characteristics include:

PropertyValue
Molecular Weight360.16 g/mol
IUPAC Name6-bromo-N-phenyl-2-oxo-2H-chromene-3-carboxamide
CAS Number312616-85-6
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, leading to the inhibition of various enzymes. Notably, it has been shown to inhibit certain kinases and carbonic anhydrases, which are crucial in cell signaling and cancer progression. This inhibition can modulate cellular processes such as proliferation, apoptosis, and inflammation, making it a valuable candidate for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Case Study: In Vitro Anticancer Evaluation
In vitro studies have shown that this compound can effectively reduce the viability of various cancer cell lines. For instance, it was found to have an IC50 value indicating effective cytotoxicity against breast cancer cells, with further investigations revealing its potential to inhibit tumor growth in vivo models .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida albicans0.8 μg/mL

Studies indicate that it not only inhibits bacterial growth but also shows potential as an antibiofilm agent, reducing biofilm formation significantly compared to standard antibiotics .

Enzyme Inhibition Studies

The compound's interaction with specific enzymes has been a focal point of research. Molecular docking studies suggest that the bromine atom enhances binding affinity to target enzymes, which is crucial for its inhibitory activity .

Summary of Enzyme Targets:

  • Carbonic Anhydrases - Inhibition leads to reduced tumor growth.
  • Kinases - Modulation of signaling pathways associated with cancer cell proliferation.

Safety and Toxicity Profile

Preliminary toxicity assessments reveal that this compound exhibits low hemolytic activity and non-cytotoxic effects on normal cells at therapeutic concentrations, indicating a favorable safety profile for further development .

Q & A

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsPurpose
12-Chloronicotinic acid, 3-bromo-2-methylanilineCore coupling
2Pyridine, PTSAAcid catalyst and base for deprotonation
3MeOH recrystallizationIsolation of pure amide product

Advanced: How can X-ray crystallography resolve tautomeric ambiguity in this compound derivatives?

Methodological Answer:
Tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) are distinguished using single-crystal X-ray diffraction. For example, in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the keto-amine tautomer was confirmed by:

  • Hydrogen bonding analysis : Intramolecular N–H⋯O bonds stabilize the lactam form .
  • Dihedral angles : Near-planar conformation (dihedral angle: 8.38°) between aromatic rings supports extended π-conjugation in the keto form .
    Advanced Tip : Use synchrotron radiation for high-resolution data to detect weak H-bond interactions (e.g., O–H⋯O in solvates) .

Basic: What spectroscopic techniques are used to characterize this compound, and what key peaks should researchers expect?

Methodological Answer:

  • 1H NMR :
    • Aromatic protons: δ 7.2–8.5 ppm (multiplet for phenyl and chromene rings).
    • Amide NH: δ ~10.5 ppm (broad singlet, exchangeable with D2O) .
  • 13C NMR :
    • Carbonyl carbons: δ ~160–165 ppm (amide C=O and lactone C=O) .
    • Bromine-substituted carbons: Deshielded to δ ~120–130 ppm .
  • IR : Strong bands at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (lactone C=O) .

Q. Table 2: Representative NMR Data for Analogous Compounds

Proton Environmentδ (ppm)MultiplicityReference
Chromene C4–H8.11dd
Phenyl ortho-H7.60m
Amide NH10.5bs

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay variability : Use standardized protocols (e.g., MIC for antimicrobial tests) and include positive controls (e.g., ciprofloxacin) .
  • Structural analogs : Compare with similar coumarins (e.g., 7-hydroxycoumarin’s anti-tumor activity) to identify structure-activity relationships (SAR) .

Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Salt formation : React with sodium hydroxide to generate water-soluble carboxylate salts.
  • Crystallization modifiers : Add dimethylformamide (DMF) during recrystallization to disrupt π-stacking, improving solubility .

Basic: How is the crystal packing of this compound influenced by substituents?

Methodological Answer:
The bromine atom and phenyl group dictate packing via:

  • Halogen bonding : Br⋯O interactions (3.0–3.5 Å) stabilize layered structures .
  • π-π stacking : Phenyl rings stack at ~3.8 Å offset distances, observed in monoclinic systems (space group P21/n) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C3-carbonyl for amidation).
  • NBO analysis : Predict charge distribution; the C6-Br site has a positive electrostatic potential, favoring SNAr reactions .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromene core.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .

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